molecular formula C21H14N4O8 B11550488 3-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate

3-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate

Cat. No.: B11550488
M. Wt: 450.4 g/mol
InChI Key: SDJNVAFVCRANLT-WSDLNYQXSA-N
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Description

3-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate is a complex organic compound that features a combination of aromatic rings, nitro groups, and hydrazone linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate typically involves a multi-step process:

    Formation of the Hydrazone Linkage: The initial step involves the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone is then reacted with 3,5-dinitrobenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used in the development of probes for studying biological systems.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage and nitro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways depending on its interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate
  • 3-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Uniqueness

The presence of both nitro groups and a hydrazone linkage in 3-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate makes it unique compared to similar compounds

Properties

Molecular Formula

C21H14N4O8

Molecular Weight

450.4 g/mol

IUPAC Name

[3-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C21H14N4O8/c26-18-5-2-4-14(10-18)20(27)23-22-12-13-3-1-6-19(7-13)33-21(28)15-8-16(24(29)30)11-17(9-15)25(31)32/h1-12,26H,(H,23,27)/b22-12+

InChI Key

SDJNVAFVCRANLT-WSDLNYQXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC(=O)C3=CC(=CC=C3)O

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC(=O)C3=CC(=CC=C3)O

Origin of Product

United States

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